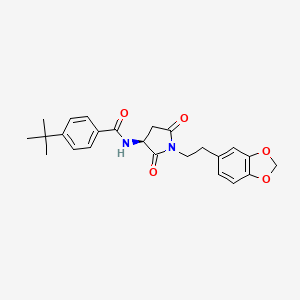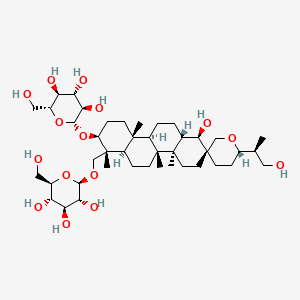
Dnp-peg2-nhco-C2-dbco
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dnp-peg2-nhco-C2-dbco is a clickable hapten that bears a dinitrophenyl moiety as the antibody-recruiting motif at one end, a polyethylene glycol chain as a spacer, and a dibenzocyclooctene at the other end for the strain-promoted azide-alkyne cycloaddition (SPAAC) chemistry . This compound is widely used in bioconjugation and click chemistry applications due to its unique structural features .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-peg2-nhco-C2-dbco involves several key steps:
Formation of the Dinitrophenyl Moiety: The dinitrophenyl group is introduced through nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Polyethylene Glycol Chain Attachment: The polyethylene glycol chain is attached to the dinitrophenyl moiety through etherification reactions, often using tosyl chloride as a catalyst.
Formation of the Dibenzocyclooctene Moiety: The dibenzocyclooctene group is synthesized through cycloaddition reactions, using reagents such as copper(I) iodide and sodium ascorbate.
Final Assembly: The final compound is assembled through amide bond formation, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reagent concentrations.
Purification: Using techniques such as column chromatography and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to ensure the purity and consistency of the product
Análisis De Reacciones Químicas
Types of Reactions
Dnp-peg2-nhco-C2-dbco undergoes various chemical reactions, including:
Click Reactions: The compound is primarily used in SPAAC reactions, where it reacts with azide-functionalized molecules to form stable triazole linkages.
Substitution Reactions: The dinitrophenyl moiety can undergo nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide.
Reduction Reactions: The nitro groups in the dinitrophenyl moiety can be reduced to amino groups using reducing agents such as tin(II) chloride
Common Reagents and Conditions
SPAAC Reactions: Copper-free click chemistry conditions, typically conducted in aqueous buffers or organic solvents.
Substitution Reactions: Basic conditions using sodium methoxide or other strong bases.
Reduction Reactions: Acidic conditions using tin(II) chloride or other reducing agents
Major Products Formed
Triazole Linkages: Formed during SPAAC reactions.
Substituted Aromatic Compounds: Formed during nucleophilic aromatic substitution reactions.
Amino-Substituted Compounds: Formed during reduction reactions
Aplicaciones Científicas De Investigación
Dnp-peg2-nhco-C2-dbco has a wide range of scientific research applications, including:
Chemistry: Used in bioconjugation and click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids, in biological systems.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology
Mecanismo De Acción
The mechanism of action of Dnp-peg2-nhco-C2-dbco involves:
Antibody Recruitment: The dinitrophenyl moiety recruits antibodies, facilitating targeted binding to specific biomolecules.
Click Chemistry: The dibenzocyclooctene moiety participates in SPAAC reactions, forming stable triazole linkages with azide-functionalized molecules.
Molecular Targets and Pathways: The compound targets specific biomolecules through antibody recognition and click chemistry, enabling precise modifications and labeling
Comparación Con Compuestos Similares
Similar Compounds
Dnp-peg4-nhco-C2-dbco: Similar structure with a longer polyethylene glycol chain.
Dnp-peg2-nhco-C4-dbco: Similar structure with a longer carbon chain spacer.
Dnp-peg2-nhco-C2-azide: Similar structure with an azide group instead of dibenzocyclooctene
Uniqueness
Dnp-peg2-nhco-C2-dbco is unique due to its specific combination of the dinitrophenyl moiety, polyethylene glycol spacer, and dibenzocyclooctene group, making it highly effective in SPAAC reactions and antibody recruitment .
Propiedades
Fórmula molecular |
C34H36N6O9 |
|---|---|
Peso molecular |
672.7 g/mol |
Nombre IUPAC |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-N'-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethyl]butanediamide |
InChI |
InChI=1S/C34H36N6O9/c41-32(36-16-15-34(43)38-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-30(26)38)13-14-33(42)37-18-20-49-22-21-48-19-17-35-29-12-11-28(39(44)45)23-31(29)40(46)47/h1-8,11-12,23,35H,13-22,24H2,(H,36,41)(H,37,42) |
Clave InChI |
IDSUTCQAZYAIAI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCC(=O)NCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)





